molecular formula C15H15FN6S B2557371 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2380098-95-1

4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine

Cat. No. B2557371
CAS RN: 2380098-95-1
M. Wt: 330.39
InChI Key: SZDPUPOFSQHOTA-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound targets enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and cell division. By inhibiting these enzymes, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine are still being studied. However, it has been shown to have potent anti-cancer activity in vitro and in vivo. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine in lab experiments include its potent anti-cancer activity and its specificity for certain enzymes. The compound can be used to study the mechanisms of cancer cell growth and proliferation. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the study of 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine. One direction is to further study its potential use as a therapeutic agent in the treatment of cancer. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further studies can be conducted to optimize the synthesis method of this compound and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine involves a series of chemical reactions. The starting materials include 5-Fluoro-6-methylpyrimidine-4-carboxylic acid, 1-(2-chloroethyl)piperazine, and 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid. These materials are reacted in the presence of suitable reagents and solvents to yield the desired product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

The compound 4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine has several scientific research applications. It has been studied for its potential use as a therapeutic agent in the treatment of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6S/c1-10-12(16)14(19-8-17-10)21-3-5-22(6-4-21)15-13-11(2-7-23-13)18-9-20-15/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPUPOFSQHOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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